Anticancer agent 185

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

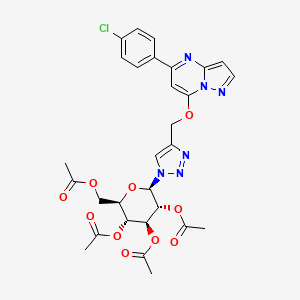

Molecular Formula |

C29H29ClN6O10 |

|---|---|

Molecular Weight |

657.0 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[4-[[5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]oxymethyl]triazol-1-yl]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C29H29ClN6O10/c1-15(37)41-14-23-26(43-16(2)38)27(44-17(3)39)28(45-18(4)40)29(46-23)35-12-21(33-34-35)13-42-25-11-22(19-5-7-20(30)8-6-19)32-24-9-10-31-36(24)25/h5-12,23,26-29H,13-14H2,1-4H3/t23-,26-,27+,28-,29-/m1/s1 |

InChI Key |

VGADFQGLCPYFQS-ZKRUMVIUSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N2C=C(N=N2)COC3=CC(=NC4=CC=NN43)C5=CC=C(C=C5)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N2C=C(N=N2)COC3=CC(=NC4=CC=NN43)C5=CC=C(C=C5)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

KPT-185: A Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

KPT-185 is a potent and selective, small-molecule inhibitor of the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is a key protein responsible for the transport of over 200 cargo proteins, including the majority of tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs), from the nucleus to the cytoplasm.[3] In many cancer types, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical anti-cancer proteins, thereby promoting uncontrolled cell growth and survival.[2][4] KPT-185, as a Selective Inhibitor of Nuclear Export (SINE), represents a promising therapeutic strategy by blocking this aberrant nuclear export, restoring the nuclear localization and function of TSPs, and ultimately leading to cancer cell death.[1] This technical guide provides an in-depth overview of the mechanism of action of KPT-185 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of XPO1/CRM1

The primary mechanism of action of KPT-185 is the irreversible, covalent modification of a cysteine residue (Cys528) located in the nuclear export signal (NES)-binding groove of the XPO1 protein.[3][5] This binding event physically obstructs the binding of cargo proteins containing a leucine-rich NES, thereby preventing their export from the nucleus.[3][6] Unlike the natural product inhibitor Leptomycin B (LMB), the covalent bond formed by KPT-185 is slowly reversible, which may contribute to its more favorable toxicity profile observed in preclinical studies.[5]

The inhibition of XPO1 by KPT-185 leads to the nuclear accumulation and subsequent activation of a multitude of TSPs and GRPs. This restoration of proper cellular localization is the cornerstone of KPT-185's anti-cancer activity.

Signaling Pathway of KPT-185 Action

Caption: KPT-185 inhibits XPO1/CRM1, leading to nuclear retention of tumor suppressor proteins.

Key Anti-Cancer Effects of KPT-185

The inhibition of XPO1-mediated nuclear export by KPT-185 triggers a cascade of events that collectively suppress cancer cell growth and induce apoptosis.

Induction of Cell Cycle Arrest

KPT-185 treatment consistently leads to cell cycle arrest, primarily in the G1 or G0/G1 phase.[1][7][8] This effect is largely mediated by the nuclear accumulation of key cell cycle regulators, most notably p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][4] By preventing the export and subsequent degradation of p53, KPT-185 allows it to transcriptionally activate p21, which in turn inhibits cyclin-dependent kinases (CDKs) required for progression from G1 to S phase.[1]

Induction of Apoptosis

KPT-185 is a potent inducer of apoptosis in a wide range of cancer cell lines.[8][9][10] This programmed cell death is initiated through multiple pathways:

-

p53-Dependent Apoptosis: The nuclear accumulation of p53 not only induces cell cycle arrest but also activates the transcription of pro-apoptotic genes.

-

Inhibition of NF-κB Signaling: KPT-185 forces the nuclear retention of IκBα, an endogenous inhibitor of the pro-survival transcription factor NF-κB.[4] By sequestering NF-κB in an inactive complex within the nucleus, KPT-185 downregulates the expression of anti-apoptotic proteins like Mcl-1, which is crucial for the survival of certain cancer cells, such as those in chronic lymphocytic leukemia (CLL).[4]

-

Activation of Pro-Apoptotic Proteins: KPT-185 promotes the nuclear accumulation and activation of other pro-apoptotic proteins like Prostate Apoptosis Response-4 (PAR-4).[4][11]

-

Caspase Activation: Treatment with KPT-185 leads to the activation of executioner caspases, such as caspase-3, -8, and -9, which are central to the apoptotic cascade.[8][10]

Downregulation of CRM1 Protein Levels

Interestingly, KPT-185 has been shown to downregulate the protein levels of its own target, CRM1.[8] This reduction is attributed to the proteasome-mediated degradation of the KPT-185-bound CRM1 protein.[8] This dual action of inhibiting CRM1 function and promoting its degradation may contribute to the sustained anti-tumor effects of the compound.

Quantitative Data: In Vitro Efficacy of KPT-185

The anti-proliferative and cytotoxic effects of KPT-185 have been quantified across a diverse panel of cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (ED50) values.

| Cancer Type | Cell Line(s) | IC50 / ED50 (nM) | Reference(s) |

| Hematological Malignancies | |||

| Non-Hodgkin's Lymphoma (NHL) | Panel of cell lines | Median IC50 ~25 | [9] |

| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13 | 100 - 500 | [7][9] |

| Multiple Myeloma (MM) | MM1.S, H929, U266, RPMI-8226 | ED50: 5 - 100 (proliferation), 20 - 120 (viability) | [1] |

| Patient-derived MM cells | Median ED50: 20 (proliferation), 291 (viability) | [1] | |

| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | IC50: ~150 | [4] |

| Solid Tumors | |||

| Pancreatic Cancer | Panel of cell lines | Median IC50: 150 | [4] |

| Ovarian Cancer | A2780, A2780CP20, IGROV-1, SKOV3, etc. | 100 - 960 | [10][12] |

| Colon Cancer | LoVo | IC50: ~500 | [13] |

| HT29 | IC50: 1000 - 3000 | [13] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of KPT-185.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and anti-proliferative effects of KPT-185 on cancer cells.

-

Methodology (WST-1 Assay):

-

Cancer cells are seeded in 96-well plates at a predetermined density.

-

After allowing the cells to adhere overnight, they are treated with a range of KPT-185 concentrations (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[9]

-

Following treatment, the cell proliferation reagent WST-1 is added to each well and incubated according to the manufacturer's protocol.

-

The absorbance is measured at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.[9]

-

Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting the dose-response curve.

-

Experimental Workflow: Cell Viability Assay

Caption: A typical workflow for assessing cell viability after KPT-185 treatment.

Apoptosis Assays

-

Objective: To quantify the induction of apoptosis by KPT-185.

-

Methodology (Annexin V/Propidium Iodide Staining):

-

Cells are treated with KPT-185 or vehicle control for a specified duration.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and Propidium Iodide (PI) are added to the cells and incubated in the dark.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining distinguishes between early (PI-negative) and late (PI-positive) apoptotic/necrotic cells.[8][13]

-

Cell Cycle Analysis

-

Objective: To determine the effect of KPT-185 on cell cycle distribution.

-

Methodology (Propidium Iodide Staining and Flow Cytometry):

-

Cells are treated with KPT-185 or vehicle control.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA.

-

Cells are stained with Propidium Iodide (PI), which intercalates with DNA.

-

The DNA content of individual cells is quantified by flow cytometry, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][13]

-

Immunoblotting

-

Objective: To analyze the expression levels and subcellular localization of key proteins involved in the mechanism of action of KPT-185.

-

Methodology:

-

Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared from KPT-185-treated and control cells.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., CRM1, p53, p21, cleaved caspases, IκBα).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Preclinical In Vivo Studies

The anti-tumor efficacy of KPT-185 and its orally bioavailable analogs (e.g., KPT-251, KPT-276, KPT-330/Selinexor) has been demonstrated in various mouse xenograft models.[4][8] For instance, in a mouse model of non-small cell lung cancer (NSCLC), oral administration of KPT-276 significantly inhibited tumor growth without causing significant side effects.[8] Similarly, in pancreatic cancer models, KPT-330 demonstrated significant tumor growth inhibition.[4] These studies highlight the translational potential of targeting XPO1 with SINE compounds.

Conclusion and Future Directions

KPT-185 has a well-defined mechanism of action centered on the inhibition of the nuclear export protein XPO1/CRM1. By forcing the nuclear retention and activation of tumor suppressor proteins, KPT-185 effectively induces cell cycle arrest and apoptosis in a broad range of cancer cells. The robust preclinical data, including both in vitro and in vivo studies, have established XPO1 as a valid therapeutic target in oncology. While KPT-185 itself has been primarily a tool for preclinical investigation, its successors, such as Selinexor (KPT-330), have advanced into clinical trials and have received regulatory approval for certain hematological malignancies, validating the therapeutic principle of XPO1 inhibition.[14]

Future research will likely focus on identifying predictive biomarkers of response to XPO1 inhibitors, exploring novel combination therapies to overcome resistance, and expanding their application to a wider range of solid tumors.[13][14] A deeper understanding of the complex interplay between XPO1 and the various cellular pathways it regulates will be crucial for optimizing the clinical use of this promising class of anti-cancer agents.

References

- 1. ashpublications.org [ashpublications.org]

- 2. oaepublish.com [oaepublish.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Selective inhibitors of nuclear export (SINE)– a novel class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting cancer cell hallmark features through nuclear export inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Antitumor Effects of a Novel Chromosome Region Maintenance 1 (CRM1) Inhibitor on Non-Small Cell Lung Cancer Cells In Vitro and in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ascopubs.org [ascopubs.org]

- 14. The nuclear export protein exportin‐1 in solid malignant tumours: From biology to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

KPT-185: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Selective Inhibitor of Nuclear Export

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-185 is a potent and selective inhibitor of nuclear export (SINE) that has demonstrated significant anti-cancer activity in a variety of preclinical models. This document provides a comprehensive technical overview of KPT-185, including its discovery, detailed synthesis pathway, mechanism of action, and the experimental protocols used to characterize its biological effects. Quantitative data on its efficacy in various cancer cell lines are presented in tabular format for clear comparison. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its cellular impact and the methodologies employed in its evaluation.

Discovery and Development

KPT-185 was developed by Karyopharm Therapeutics as part of a class of small molecules known as Selective Inhibitors of Nuclear Export (SINEs). These compounds were designed to target Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), a key protein responsible for the transport of a wide range of cargo proteins and RNAs from the cell nucleus to the cytoplasm. The overexpression of XPO1 is a common feature in many cancers, leading to the mislocalization of tumor suppressor proteins and uncontrolled cell proliferation. KPT-185 emerged as a lead compound from these efforts, demonstrating potent and selective inhibition of XPO1-mediated nuclear export.

Synthesis Pathway

The synthesis of KPT-185, chemically named 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2Z-propenoic acid, 1-methylethyl ester, is a multi-step process that involves the formation of a triazole ring system followed by the addition of a propenoate side chain. The general synthetic strategy is outlined below.

Experimental Protocol: Synthesis of KPT-185

Step 1: Synthesis of 3-methoxy-5-(trifluoromethyl)benzonitrile

A mixture of 3-bromo-5-methoxybenzotrifluoride, zinc cyanide, and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in a suitable solvent such as dimethylformamide (DMF) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-methoxy-5-(trifluoromethyl)benzonitrile.

Step 2: Synthesis of methyl 3-methoxy-5-(trifluoromethyl)benzimidate hydrochloride

The benzonitrile from the previous step is dissolved in a mixture of anhydrous methanol and a solvent like diethyl ether. The solution is cooled in an ice bath, and hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is stirred at room temperature until the reaction is complete. The resulting precipitate, the imidate hydrochloride salt, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Step 3: Synthesis of 3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazole

The imidate hydrochloride is suspended in a suitable solvent like ethanol, and formylhydrazine is added. The mixture is heated at reflux until the reaction is complete. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the triazole derivative, which can be further purified by recrystallization or column chromatography.

Step 4: Synthesis of Isopropyl (2Z)-3-(3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate (KPT-185)

The triazole is dissolved in a solvent such as acetonitrile, and a base (e.g., potassium carbonate) is added, followed by the addition of isopropyl propiolate. The reaction mixture is stirred at room temperature. After the reaction is complete, the solid is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography to afford KPT-185.

Mechanism of Action

KPT-185 exerts its anti-cancer effects by selectively and covalently binding to a cysteine residue (Cys528) located in the nuclear export signal (NES)-binding groove of human XPO1. This irreversible binding blocks the ability of XPO1 to interact with its cargo proteins, leading to their accumulation in the nucleus. The nuclear retention of key tumor suppressor proteins (TSPs) such as p53, p21, and FOXO3a, as well as growth regulators like IκB, restores their functions, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

KPT-185 has demonstrated potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NHL (median) | Non-Hodgkin's Lymphoma | ~25 | [1] |

| MV4-11 | Acute Myeloid Leukemia | 100-500 | [1] |

| MOLM13 | Acute Myeloid Leukemia | 100-500 | [1] |

| U937 | Acute Myeloid Leukemia | 100-500 | [1] |

| Z138 | Mantle Cell Lymphoma | 18 | [2] |

| JVM-2 | Mantle Cell Lymphoma | 141 | [2] |

| MINO | Mantle Cell Lymphoma | 132 | [2] |

| Jeko-1 | Mantle Cell Lymphoma | 144 | [2] |

| Ovarian Cancer (range) | Ovarian Cancer | 100-960 | [3] |

| Uterine Cancer (range) | Uterine Cancer | 110-500 | [3] |

| MDA-MB-231 | Breast Cancer | 500 | [3] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of KPT-185 or vehicle control (DMSO) and incubated for 24, 48, or 72 hours.

-

MTS Reagent Addition: Following incubation, MTS reagent is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.

Immunoblotting

-

Cell Lysis: Cells treated with KPT-185 are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., XPO1, p53, c-Myc, Cyclin D1, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with KPT-185 for the desired time period.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Signaling Pathways Affected by KPT-185

KPT-185 impacts multiple signaling pathways that are critical for cancer cell survival and proliferation. By inhibiting XPO1, KPT-185 leads to the nuclear accumulation of tumor suppressor proteins and the suppression of oncogenic signaling.

Key consequences of XPO1 inhibition by KPT-185 include:

-

Activation of p53 Signaling: Nuclear retention of p53 leads to the transcriptional activation of its target genes, such as p21, resulting in cell cycle arrest and apoptosis.[4][5]

-

Suppression of NF-κB Signaling: The nuclear accumulation of IκB, an inhibitor of NF-κB, leads to the sequestration of NF-κB in the cytoplasm and the downregulation of its pro-survival target genes.

-

Inhibition of Ribosomal Biogenesis: KPT-185 has been shown to impair ribosomal biogenesis, a process that is often upregulated in cancer cells to support their high proliferation rate.[4][6]

-

Downregulation of Oncogenic Proteins: By preventing the nuclear export of mRNAs encoding oncoproteins like c-Myc, Cyclin D1, and PIM1, KPT-185 leads to a reduction in their protein levels, thereby inhibiting cancer cell growth and survival.[4][6]

Conclusion

KPT-185 is a well-characterized selective inhibitor of nuclear export with potent anti-cancer activity. Its mechanism of action, involving the covalent inhibition of XPO1 and the subsequent nuclear retention of tumor suppressor proteins, provides a rational basis for its therapeutic potential. The detailed synthesis pathway and experimental protocols provided in this guide offer a valuable resource for researchers in the field of cancer biology and drug development who are interested in further exploring the therapeutic applications of SINE compounds. The quantitative data and pathway diagrams serve to underscore the significant and multi-faceted impact of KPT-185 on cancer cell biology.

References

A Technical Guide to KPT-185: Modulating the Nuclear Export of Tumor Suppressors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of KPT-185, a selective inhibitor of nuclear export (SINE), and its profound effects on the subcellular localization and function of key tumor suppressor proteins (TSPs). KPT-185 represents a promising therapeutic strategy by targeting the fundamental cellular process of nuclear export, which is often dysregulated in cancer. This document details the mechanism of action of KPT-185, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the associated molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of XPO1-Mediated Nuclear Export

KPT-185's primary molecular target is Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is a crucial nuclear transport receptor responsible for exporting a wide array of cargo proteins, including numerous tumor suppressors and growth regulators, from the nucleus to the cytoplasm.[3][4] In many cancer cells, XPO1 is overexpressed, leading to the excessive cytoplasmic mislocalization and functional inactivation of TSPs.[5][6]

KPT-185 is a small molecule that covalently binds to a specific cysteine residue (Cys528) within the cargo-binding groove of XPO1.[1] This irreversible binding physically obstructs the association of XPO1 with its cargo proteins, effectively halting their nuclear export.[1][7] Consequently, TSPs are retained within the nucleus, where they can execute their canonical functions, such as inducing apoptosis, cell cycle arrest, and DNA repair.[2][8] This targeted inhibition of nuclear export restores the cell's innate tumor-suppressing capabilities.

Quantitative Effects of KPT-185 on Cancer Cells

KPT-185 has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of hematological malignancies and solid tumors. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of KPT-185 in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Endpoint | Concentration Range | Reference(s) |

| Mantle Cell Lymphoma (MCL) | Z-138, JVM-2, MINO, Jeko-1 | IC50 (Growth Inhibition) | 18 nM - 144 nM | [9][10] |

| Z-138, JVM-2, MINO, Jeko-1 | ED50 (Cell Killing) | 57 nM - 917 nM | [9][10] | |

| Multiple Myeloma (MM) | MM1.S, H929, U266, RPMI-8226, and others (n=7) | ED50 (Proliferation) | 5 nM - 100 nM | [11] |

| ED50 (Viability) | 20 nM - 120 nM | [11] | ||

| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, and others | IC50 (Proliferation) | 100 nM - 500 nM | [12] |

| Non-Hodgkin's Lymphoma (NHL) | Various | Median IC50 | ~25 nM | [12] |

Table 2: KPT-185-Induced Nuclear Accumulation of Tumor Suppressor Proteins

| Tumor Suppressor | Cell Line(s) | Treatment Conditions | Observation | Reference(s) |

| p53 | Z-138 (MCL) | 160 nM for 14 hours | Accumulation of p53 exclusively in the nucleus. | [13][14] |

| p53 | Chronic Lymphocytic Leukemia (CLL) cells | 1 µM for 12 and 24 hours | Time-dependent increase in nuclear p53 levels. | [15] |

| FoxO3a | CLL cells | 1 µM for 12 and 24 hours | Time-dependent increase in nuclear FoxO3a levels. | [15] |

| IκB | CLL cells | 1 µM for 12 and 24 hours | Time-dependent increase in nuclear IκB levels. | [15] |

| PAR-4 | Pancreatic cancer cell lines | Not specified | Increased intranuclear PAR-4. | [8] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to evaluate the effect of KPT-185 on the nuclear export of tumor suppressors.

3.1. Cell Viability and Proliferation Assays

This protocol is used to determine the cytotoxic and anti-proliferative effects of KPT-185.

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere (if applicable), treat them with a range of KPT-185 concentrations (e.g., 10 nM to 10 µM) for various time points (e.g., 24, 48, and 72 hours).[12]

-

Viability Assessment (WST-1 Assay):

-

Add WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for a specified time (e.g., 1-4 hours) at 37°C.

-

Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.[12]

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50/ED50 values.

3.2. Subcellular Fractionation and Immunoblotting

This protocol is designed to quantify the levels of a specific tumor suppressor protein in the nuclear and cytoplasmic compartments.

-

Cell Treatment: Treat cultured cells with the desired concentration of KPT-185 or a vehicle control for a specified duration (e.g., 160 nM KPT-185 for 14 hours).[13]

-

Cell Lysis and Fractionation:

-

Harvest the cells and wash them with ice-cold PBS.

-

Perform subcellular fractionation using a commercial kit or a standard protocol involving differential centrifugation to separate the cytoplasmic and nuclear fractions.

-

-

Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).

-

Immunoblotting (Western Blot):

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the tumor suppressor of interest.

-

To verify the purity of the fractions, also probe for cytoplasmic (e.g., HSP90) and nuclear (e.g., Histone H3) markers.[13]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein levels in each fraction.

3.3. Immunofluorescence and Confocal Microscopy

This protocol allows for the direct visualization of the subcellular localization of tumor suppressor proteins.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat them with KPT-185 or a vehicle control.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cell membranes with a detergent such as Triton X-100.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

-

Incubate the cells with a primary antibody against the target tumor suppressor protein.

-

Wash and then incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.[15][16] Acquire Z-stack images to confirm the nuclear localization of the protein.

Signaling Pathways and Downstream Consequences

The KPT-185-induced nuclear retention of tumor suppressors triggers a cascade of downstream anti-cancer effects. For instance:

-

p53-Mediated Apoptosis and Cell Cycle Arrest: Nuclear-retained p53 acts as a transcription factor, upregulating the expression of target genes such as p21 (CDKN1A), which leads to cell cycle arrest, and PUMA, which promotes apoptosis.[9][14][17]

-

FOXO-Mediated Tumor Suppression: Nuclear FOXO proteins can induce apoptosis and cell cycle arrest by regulating the transcription of genes involved in these processes.[1]

-

Inhibition of NF-κB Signaling: The nuclear retention of IκB, an inhibitor of the NF-κB transcription factor, prevents the activation of pro-survival and pro-inflammatory NF-κB target genes.[1]

The concerted action of these reactivated tumor suppressor pathways contributes to the potent and broad-spectrum anti-cancer activity of KPT-185.

Conclusion

KPT-185 exemplifies a rational and targeted approach to cancer therapy by rectifying a common mechanism of tumor suppressor inactivation—their mislocalization to the cytoplasm. By inhibiting the XPO1 nuclear export machinery, KPT-185 effectively restores the nuclear concentration and function of key tumor suppressor proteins. The preclinical data strongly support its potential as a therapeutic agent, and the experimental protocols outlined herein provide a framework for further investigation into its mechanism and efficacy. This guide serves as a comprehensive resource for researchers and drug development professionals working to advance our understanding and application of nuclear export inhibitors in oncology.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Selective inhibitor of nuclear export - Wikipedia [en.wikipedia.org]

- 3. The molecular mechanism and challenge of targeting XPO1 in treatment of relapsed and refractory myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xpoviopro.com [xpoviopro.com]

- 5. What are XPO1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. oaepublish.com [oaepublish.com]

- 7. researchgate.net [researchgate.net]

- 8. Selective inhibitors of nuclear export (SINE)– a novel class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 | PLOS One [journals.plos.org]

- 11. ashpublications.org [ashpublications.org]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Preclinical Studies of KPT-185

For Researchers, Scientists, and Drug Development Professionals

Introduction

KPT-185 is a pioneering small molecule inhibitor belonging to the class of Selective Inhibitor of Nuclear Export (SINE) compounds. These compounds target the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] In many cancer cells, XPO1 is overexpressed and facilitates the transport of tumor suppressor proteins (TSPs) and growth regulatory proteins from the nucleus to the cytoplasm, effectively inactivating them.[3][4][5][6] KPT-185 covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, blocking the export of these critical proteins.[4][7] This leads to their nuclear accumulation and subsequent reactivation, triggering cell cycle arrest and apoptosis in malignant cells.[8][9][10] This technical guide provides a comprehensive overview of the early preclinical studies of KPT-185, focusing on its in vitro efficacy, mechanism of action, and the experimental protocols used in its evaluation. While KPT-185 itself has poor pharmacokinetic properties, it has been instrumental as a tool compound for in vitro studies, paving the way for the development of orally bioavailable analogs like KPT-276 and Selinexor (KPT-330) for in vivo and clinical investigation.[11][12]

Core Mechanism of Action

KPT-185 functions by inhibiting the XPO1-mediated nuclear export of key tumor suppressor proteins and other growth-regulatory proteins. This forces their accumulation in the nucleus where they can execute their anti-cancer functions.

In Vitro Efficacy of KPT-185

KPT-185 has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide range of hematological and solid tumor cell lines. The following tables summarize the key quantitative data from these early preclinical studies.

Table 1: In Vitro Anti-Proliferative Activity of KPT-185 (IC50)

| Cancer Type | Cell Line(s) | IC50 (nM) | Reference(s) |

| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | [8][9] |

| Mantle Cell Lymphoma (MCL) | Z138, JVM-2, MINO, Jeko-1 | 18 - 144 | [13] |

| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | [8][9] |

| Ovarian Cancer | A2780, A2780CP20, IGROV-1, SKOV3, HeyA8, HeyA8MDR, RMG2 | 100 - 960 | [10] |

| Melanoma | A375, CHL-1, and others | See original source for details | [14] |

| Non-Small Cell Lung Cancer (NSCLC) | A549, H1975, HCC827, H2228, H1650, H1650GR | 1.3 - 46,000 | [11] |

Table 2: In Vitro Apoptosis-Inducing Activity of KPT-185 (ED50)

| Cancer Type | Cell Line(s) | ED50 (nM) | Reference(s) |

| Mantle Cell Lymphoma (MCL) | Z138, JVM-2, MINO, Jeko-1 | 57 - 917 | [13] |

| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | ~500 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of KPT-185.

Cell Viability Assays (WST-1/MTS)

These colorimetric assays are used to assess cell proliferation and viability.

References

- 1. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. XPO1 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The past, present, and future of CRM1/XPO1 inhibitors - Wang - Stem Cell Investigation [sci.amegroups.org]

- 5. oaepublish.com [oaepublish.com]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. selleckchem.com [selleckchem.com]

- 10. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor Effects of a Novel Chromosome Region Maintenance 1 (CRM1) Inhibitor on Non-Small Cell Lung Cancer Cells In Vitro and in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

KPT-185: A Selective Inhibitor of Nuclear Export (SINE) - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-185 is a potent and selective, irreversible inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] By covalently binding to cysteine 528 (Cys528) in the cargo-binding pocket of XPO1, KPT-185 blocks the transport of various tumor suppressor proteins (TSPs) and other growth-regulatory proteins from the nucleus to the cytoplasm.[2][3] This forced nuclear retention and subsequent activation of TSPs, such as p53, leads to cell cycle arrest and apoptosis in a variety of cancer cell types.[4][5] This technical guide provides a comprehensive overview of KPT-185, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and diagrams of the key signaling pathways it modulates.

Core Mechanism of Action

KPT-185 functions as a Selective Inhibitor of Nuclear Export (SINE). Its primary molecular target is XPO1, a karyopherin that mediates the transport of a wide range of proteins and RNA from the nucleus to the cytoplasm.[6] In many cancer cells, XPO1 is overexpressed, leading to the inappropriate cytoplasmic localization and inactivation of key tumor suppressor proteins.[6]

KPT-185 contains an α,β-unsaturated carbonyl group that acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys528 within the nuclear export signal (NES)-binding groove of XPO1.[3] This irreversible binding physically obstructs the binding of cargo proteins to XPO1, effectively halting their nuclear export.[1] The resulting nuclear accumulation of tumor suppressor proteins, including p53, p21, and FOXO, restores their tumor-suppressive functions, leading to cell cycle arrest and apoptosis.[5][7]

References

- 1. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

understanding the role of KPT-185 in p53-independent apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The tumor suppressor protein p53 is a cornerstone of cancer research and therapy, acting as a critical regulator of cell cycle arrest and apoptosis. However, the frequent mutation or inactivation of p53 in human cancers presents a significant challenge to conventional cancer treatments. This has spurred the development of novel therapeutic strategies that can induce cancer cell death independently of p53 status. KPT-185, a selective inhibitor of nuclear export (SINE), has emerged as a promising agent in this arena. By targeting Exportin 1 (XPO1 or CRM1), a key protein responsible for the nuclear export of various tumor suppressor proteins and oncoproteins, KPT-185 can trigger apoptosis through mechanisms that are not reliant on functional p53. This technical guide provides a comprehensive overview of the role of KPT-185 in p53-independent apoptosis, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: CRM1/XPO1 Inhibition

KPT-185 functions by selectively and covalently binding to a cysteine residue (Cys528) in the nuclear export signal (NES) binding groove of CRM1. This irreversible inhibition blocks the ability of CRM1 to transport its cargo proteins from the nucleus to the cytoplasm. In cancer cells, CRM1 is often overexpressed and facilitates the nuclear export of numerous tumor suppressor proteins, including p53, FOXO3a, and p27, leading to their inactivation. By inhibiting CRM1, KPT-185 effectively traps these tumor suppressors in the nucleus, where they can exert their anti-proliferative and pro-apoptotic functions.

Furthermore, KPT-185's mechanism extends beyond the nuclear retention of tumor suppressors. It has been shown to suppress the expression of oncogenic proteins like c-Myc and Cyclin D1 and to impair ribosomal biogenesis, a process critical for rapid cell growth and proliferation.[1][2][3] This multi-faceted approach contributes to its potent anti-cancer activity, even in tumors lacking functional p53.

Quantitative Data on KPT-185 Activity

The efficacy of KPT-185 has been evaluated across a range of cancer cell lines with varying p53 status. The following tables summarize key quantitative data, including half-maximal inhibitory concentrations (IC50) for cell growth inhibition and effective doses for 50% of the population (ED50) for apoptosis induction.

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |

| Z138 | Mantle Cell Lymphoma | Wild-Type | 18 | [4] |

| JVM-2 | Mantle Cell Lymphoma | Wild-Type | 141 | [4] |

| MINO | Mantle Cell Lymphoma | Mutant | 132 | [4] |

| Jeko-1 | Mantle Cell Lymphoma | Mutant | 144 | [4] |

| A375 | Melanoma | Wild-Type | - | [1] |

| CHL-1 | Melanoma | Mutant (H193R) | - | [1] |

Table 1: KPT-185 IC50 Values for Cell Growth Inhibition in Various Cancer Cell Lines.

| Cell Line | Cancer Type | p53 Status | ED50 (nM) for Apoptosis | Reference |

| Z138 | Mantle Cell Lymphoma | Wild-Type | 62 | [4] |

| JVM-2 | Mantle Cell Lymphoma | Wild-Type | 910 | [4] |

| MINO | Mantle Cell Lymphoma | Mutant | 67 | [4] |

| Jeko-1 | Mantle Cell Lymphoma | Mutant | 618 | [4] |

Table 2: KPT-185 ED50 Values for Apoptosis Induction in Mantle Cell Lymphoma Cell Lines.

Key p53-Independent Apoptotic Signaling Pathways

KPT-185 initiates apoptosis through several interconnected pathways that are not contingent on the presence of wild-type p53. These include the nuclear accumulation of other tumor suppressor proteins and the disruption of essential cellular processes.

Nuclear Retention of FOXO3a and p27

Forkhead box protein O3 (FOXO3a) is a transcription factor that promotes the expression of pro-apoptotic genes. In many cancers, FOXO3a is sequestered in the cytoplasm and inactivated through phosphorylation by pathways like PI3K/Akt.[5] KPT-185-mediated inhibition of CRM1 prevents the nuclear export of FOXO3a, leading to its accumulation in the nucleus and subsequent transactivation of target genes involved in apoptosis.[6] Similarly, the cell cycle inhibitor p27 is also retained in the nucleus, contributing to cell cycle arrest and apoptosis.

Caption: KPT-185 inhibits CRM1, leading to nuclear accumulation of FOXO3a and p27.

Inhibition of Ribosomal Biogenesis

Rapidly proliferating cancer cells have a high demand for protein synthesis, which necessitates robust ribosomal biogenesis. This process involves the synthesis and assembly of ribosomal components in the nucleolus and their subsequent export to the cytoplasm, a step that is partially dependent on CRM1. KPT-185 has been shown to impair ribosomal biogenesis, leading to a reduction in the cellular machinery required for protein synthesis.[2][7] This "ribosomal stress" can trigger apoptotic pathways independently of p53.

Caption: KPT-185 disrupts ribosomal biogenesis by inhibiting CRM1-mediated export.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the p53-independent apoptotic effects of KPT-185.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Phenazine ethosulfate (PES)

-

Spectrophotometer capable of reading absorbance at 490 nm

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with varying concentrations of KPT-185 or vehicle control (DMSO) for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTS/PES solution to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

-

Record the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[8][9][10]

Apoptosis Assay (Annexin V Staining)

Annexin V staining is used to detect phosphatidylserine (PS) externalization, an early marker of apoptosis, via flow cytometry.

Materials:

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Protocol:

-

Induce apoptosis by treating cells with KPT-185 for the desired time.

-

Harvest cells (including supernatant for suspension cells) and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[11][12][13]

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, FOXO3a, p27, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cells with KPT-185 and lyse them in ice-cold lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[14][15][16]

Experimental Workflow Visualization

Caption: A streamlined workflow for investigating the effects of KPT-185.

Conclusion

KPT-185 represents a significant advancement in the development of p53-independent cancer therapies. Its ability to induce apoptosis through the inhibition of CRM1 and the subsequent nuclear retention of key tumor suppressor proteins, coupled with its impact on ribosomal biogenesis, provides a powerful and multi-pronged attack on cancer cells. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of KPT-185 and other CRM1 inhibitors in a wide range of malignancies, particularly those that have developed resistance to conventional p53-dependent treatments. The continued investigation into the nuanced mechanisms of p53-independent apoptosis will undoubtedly pave the way for more effective and personalized cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 | PLOS One [journals.plos.org]

- 5. oncotarget.com [oncotarget.com]

- 6. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]

- 7. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. Apoptosis western blot guide | Abcam [abcam.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. bio-rad.com [bio-rad.com]

Initial Screening of KPT-185: A Technical Overview of its Efficacy in Solid Tumor Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical screening of KPT-185, a potent and selective inhibitor of Exportin 1 (XPO1/CRM1), against a range of solid tumor cell lines. KPT-185 has demonstrated significant antitumor activity by inducing cell cycle arrest, promoting apoptosis, and inhibiting proliferation in various cancer models.[1][2] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular mechanism and experimental workflows.

Mechanism of Action

KPT-185 functions as a Selective Inhibitor of Nuclear Export (SINE) compound.[3] It covalently binds to the Cys528 residue in the nuclear export signal (NES) groove of XPO1, thereby blocking the transport of numerous tumor suppressor proteins (TSPs) and other cargo proteins from the nucleus to the cytoplasm.[3][4] This forced nuclear retention of TSPs, such as p53, allows them to carry out their native functions, including the induction of apoptosis and cell cycle arrest in cancer cells.[5][6]

Quantitative Data: In Vitro Efficacy of KPT-185

The following table summarizes the half-maximal inhibitory concentration (IC50) values of KPT-185 in various solid tumor cell lines, as determined by cell viability assays after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| NSCLC | Non-Small Cell Lung Cancer | Varies by cell line | [1] |

| Pancreatic | Pancreatic Cancer | Varies by cell line | [2] |

| Ovarian | Ovarian Cancer | 100 - 960 | [7] |

| A2780/CP70 | Ovarian Cancer (p53 WT) | Not specified | [8] |

| OVCAR3 | Ovarian Cancer (p53 mutated) | Not specified | [8] |

| SKOV3 | Ovarian Cancer (p53 null) | Not specified | [8] |

| Uterine | Uterine Cancer | 110 - 500 | [7] |

| Breast | Breast Cancer | Varies by cell line | [9] |

| MDA-MB-231 | Breast Cancer | 500 | [7] |

| Gastric | Gastric Cancer | Not specified | [10] |

| Prostate | Prostate Cancer | Not specified | [10] |

Experimental Protocols

Detailed methodologies for the initial screening of KPT-185 typically involve cell viability, apoptosis, and cell cycle assays.

Cell Viability Assays (WST-1, MTT, or CellTiter-Glo®)

This protocol outlines a general procedure for determining the effect of KPT-185 on the viability of solid tumor cell lines.

-

Cell Seeding: Plate cells in 96-well plates at a density of 10,000 cells per well and allow them to adhere overnight.[4]

-

Compound Treatment: Treat the cells with increasing concentrations of KPT-185 (e.g., ranging from 10 nM to 10 µM) or a DMSO control.[2]

-

Incubation: Incubate the plates for 24, 48, or 72 hours.[2]

-

Viability Reagent Addition:

-

WST-1/MTS/XTT: Add the respective reagent to each well according to the manufacturer's instructions and incubate for a specified period (typically 1-4 hours).[2]

-

CellTiter-Glo®: Add the CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) or luminescence using a microplate reader.[2]

-

Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This method is used to quantify the induction of apoptosis by KPT-185.

-

Cell Treatment: Treat cells with KPT-185 at various concentrations for specific time points (e.g., 6 or 13 hours).[4]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[4]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of KPT-185 on cell cycle progression.

-

Cell Treatment: Treat cells with KPT-185 or DMSO for a defined period (e.g., 24 hours).[4]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a solution containing RNase A and Propidium Iodide (PI) to stain the cellular DNA.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11] KPT-185 has been shown to induce G1 phase arrest in some cell lines.[1][4][5]

Summary of Findings

Initial screenings of KPT-185 have consistently demonstrated its potent antiproliferative and pro-apoptotic effects across a variety of solid tumor cell lines.[2][7][9] The efficacy of KPT-185 appears to be independent of the p53 mutation status in some cancers, suggesting a broad therapeutic potential.[8] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of KPT-185 in the treatment of solid malignancies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibiting cancer cell hallmark features through nuclear export inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical and early clinical activity of the oral selective inhibitor of nuclear export (SINE) exportin 1 (XPO1) antagonist KPT-330 (Selinexor) in patients (pts) with platinum-resistant/refractory ovarian cancer (OvCa). - ASCO [asco.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. The nuclear export protein exportin‐1 in solid malignant tumours: From biology to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for KPT-185 In Vitro Cell Viability Assays

These application notes provide detailed protocols for assessing the in vitro efficacy of KPT-185, a selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). The provided information is intended for researchers, scientists, and drug development professionals.

Introduction to KPT-185

KPT-185 is a potent and selective, slowly reversible inhibitor of the nuclear export protein CRM1/XPO1.[1][2] CRM1/XPO1 is responsible for the transport of over 200 proteins, including the majority of tumor suppressor proteins (TSPs) and growth regulatory proteins, from the nucleus to the cytoplasm.[1][3] In many cancer cells, CRM1/XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical anti-cancer proteins.[4][5] KPT-185 covalently binds to cysteine 528 (Cys528) in the cargo-binding groove of CRM1/XPO1, blocking the nuclear export of cargo proteins.[6] This forced nuclear retention of TSPs, such as p53, p27, and FOXO, leads to the induction of apoptosis, cell cycle arrest, and a reduction in cell proliferation in cancer cells.[1][7]

Data Presentation: KPT-185 IC50 Values

The half-maximal inhibitory concentration (IC50) of KPT-185 has been determined in a variety of cancer cell lines using different in vitro assays. The following table summarizes a selection of these findings to provide a comparative overview of KPT-185's potency.

| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time | Assay Method |

| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | Not Specified |

| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | 72 hours | WST-1 |

| Ovarian Cancer | A2780 and others | 100 - 960 | 72 hours | Cell Viability Assay |

| Melanoma | Panel of human melanoma cell lines | Growth Inhibition: 20-150, Apoptosis: 40-250 | Not Specified | Not Specified |

Signaling Pathway and Experimental Workflow

CRM1/XPO1-Mediated Nuclear Export and Inhibition by KPT-185

Caption: KPT-185 inhibits CRM1/XPO1, leading to nuclear retention of TSPs and GRPs, which in turn triggers apoptosis and cell cycle arrest.

General Workflow for KPT-185 In Vitro Cell Viability Assay

References

- 1. KPT-330 inhibitor of XPO1-mediated nuclear export has anti-proliferative activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting cancer cell hallmark features through nuclear export inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The past, present, and future of CRM1/XPO1 inhibitors - Wang - Stem Cell Investigation [sci.amegroups.org]

- 4. oaepublish.com [oaepublish.com]

- 5. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Preparing KPT-185 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

KPT-185 is a potent and selective small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1)[1][2][3]. CRM1/XPO1 is a key nuclear export protein responsible for transporting various cargo proteins, including tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm[4]. By inhibiting XPO1, KPT-185 blocks the nuclear export of these critical proteins, leading to their accumulation in the nucleus, which in turn can induce cell cycle arrest and apoptosis in cancer cells[1][2][5]. These application notes provide detailed protocols for the preparation, storage, and handling of KPT-185 stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent for in vitro research applications.

Physicochemical and Solubility Data

Proper preparation of KPT-185 stock solutions is critical for accurate and reproducible experimental results. The following table summarizes the key quantitative data for KPT-185.

| Property | Value | Citations |

| Molecular Weight | 355.31 g/mol | [1][2][6] |

| Chemical Formula | C₁₆H₁₆F₃N₃O₃ | [1][2][6][7] |

| CAS Number | 1333151-73-7 | [1][2][6][7] |

| Appearance | White to off-white solid | [2][6] |

| Solubility in DMSO | Varies by source: 15 mg/mL (42.2 mM) to 71 mg/mL (199.8 mM). It is recommended to start with a concentration of ~50 mg/mL (140.72 mM) to ensure complete dissolution. | [1][2][7] |

| Solubility in Ethanol | Soluble (e.g., 50 mg/mL or 140.72 mM) | [2] |

| Solubility in Water | Insoluble | [1] |

Experimental Protocols

Materials and Equipment

-

KPT-185 powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials (amber or covered in foil)

-

Sterile, disposable pipette tips

-

Vortex mixer

-

Ultrasonic bath (recommended for higher concentrations)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM KPT-185 Stock Solution

This protocol provides instructions for preparing 1 mL of a 10 mM KPT-185 stock solution. Adjust volumes as needed for different concentrations or volumes.

-

Pre-weighing Preparation: Before starting, ensure all equipment is clean and calibrated. Work in a chemical fume hood.

-

Calculate Required Mass:

-

Molecular Weight (MW) of KPT-185 = 355.31 g/mol .

-

To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

-

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 355.31 g/mol = 0.00355 g

-

Mass (mg) = 3.55 mg

-

-

Weighing KPT-185: Carefully weigh out 3.55 mg of KPT-185 powder and transfer it into a sterile vial.

-

Adding DMSO: Add 1 mL of high-purity DMSO to the vial containing the KPT-185 powder.

-

Dissolution:

-

Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.

-

For higher concentrations or if dissolution is slow, brief sonication in an ultrasonic bath may be necessary.[2][6] Warming the solution to 37°C for a short period can also aid dissolution.[6]

-

Note: It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of KPT-185.[1][2]

-

-

Storage and Handling:

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing a KPT-185 stock solution.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. caymanchem.com [caymanchem.com]

Determining the IC50 of KPT-185 in MCF-7 Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of KPT-185 in the MCF-7 human breast cancer cell line. KPT-185 is a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), a key nuclear export protein.[1][2][3] By blocking the nuclear export of tumor suppressor proteins and other cargo, KPT-185 induces cell cycle arrest and apoptosis in various cancer cells.[1][4]

Data Presentation

While a specific IC50 value for KPT-185 in MCF-7 cells is not consistently reported in the literature, necessitating experimental determination, the table below summarizes the reported IC50 values in other cancer cell lines to provide a reference for designing the appropriate concentration range for your experiments.

| Cell Line Type | Cancer Type | Reported IC50 of KPT-185 |

| NHL cell lines (median) | Non-Hodgkin's Lymphoma | ~25 nM |

| AML cell lines | Acute Myeloid Leukemia | 100 nM - 500 nM[1] |

| MDA-MB-231 | Breast Cancer | 0.5 µM |

| Ovarian cancer cell lines | Ovarian Cancer | 0.11 µM - 0.5 µM[5] |

Signaling Pathway of KPT-185

KPT-185 exerts its cytotoxic effects by inhibiting the XPO1/CRM1 protein. This inhibition leads to the nuclear accumulation of various tumor suppressor proteins (TSPs) and cell cycle regulators, which would otherwise be exported to the cytoplasm for degradation. This nuclear retention of TSPs triggers cell cycle arrest and ultimately leads to apoptosis.

Caption: Mechanism of action of KPT-185.

Experimental Protocols

Two common and reliable methods for determining the IC50 of a compound in adherent cells like MCF-7 are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT Assay for IC50 Determination

This protocol is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

Materials:

-

MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

-

KPT-185

-

DMSO (Dimethyl sulfoxide)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate Buffered Saline (PBS)

-

96-well plates

-

Multichannel pipette

-

Plate reader (490 nm absorbance)

-

Shaker

Procedure:

-

Cell Seeding:

-

Culture MCF-7 cells to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a 10 mM stock solution of KPT-185 in DMSO.

-

Perform serial dilutions of the KPT-185 stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM (a broader range may be necessary based on initial results). It is advisable to perform a two-fold or three-fold dilution series.

-

Include a vehicle control (DMSO at the same concentration as the highest KPT-185 concentration) and a no-treatment control.

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of KPT-185.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[6]

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.[6]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 490 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the KPT-185 concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

Materials:

-

MCF-7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

KPT-185

-

DMSO

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates.

-

-

Drug Preparation and Treatment:

-

Follow the same drug preparation and treatment procedure as described in the MTT assay protocol.

-

-

CellTiter-Glo® Assay:

-

After the 48-72 hour incubation period, equilibrate the plate to room temperature for approximately 30 minutes.[7]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of the cell culture medium (e.g., add 100 µL of reagent to 100 µL of medium).[7]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the KPT-185 concentration.

-

Use a non-linear regression analysis to determine the IC50 value.

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 of KPT-185 in MCF-7 cells.

Caption: Workflow for IC50 determination.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 | PLOS One [journals.plos.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. ch.promega.com [ch.promega.com]

Application Notes and Protocols for KPT-185 and its Analogs in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of KPT-185 and its orally bioavailable analogs in mouse models of cancer. KPT-185 and its related compounds are selective inhibitors of nuclear export (SINE) that target Exportin 1 (XPO1 or CRM1). By blocking the nuclear export of tumor suppressor proteins (TSPs) and other growth-regulatory proteins, these compounds induce cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

KPT-185 and its analogs function by covalently binding to a cysteine residue (Cys528) in the cargo-binding groove of XPO1. This irreversible binding prevents the export of numerous TSPs, including p53, p21, p27, FOXO3A, and the inhibitor of NF-κB (IκB), from the nucleus to the cytoplasm. The resulting nuclear accumulation of these TSPs restores their tumor-suppressive functions, leading to cell cycle arrest, primarily at the G1 phase, and subsequent apoptosis. Additionally, inhibition of XPO1 can lead to the downregulation of oncoproteins such as c-Myc and FLT3.

Signaling Pathway of CRM1 Inhibition

Caption: CRM1 inhibition by KPT-185 analogs blocks nuclear export.

In Vivo Efficacy of KPT-185 Analogs in Mouse Models

Due to its poor pharmacokinetic properties, KPT-185 is primarily used for in vitro studies. For in vivo applications, several orally bioavailable analogs have been developed, including KPT-276, KPT-251, Selinexor (KPT-330), and Verdinexor (KPT-335). The following tables summarize the efficacy of these analogs in various cancer mouse models.

Table 1: Selinexor (KPT-330) In Vivo Efficacy

| Cancer Type | Mouse Model | Cell Line | Dosage and Schedule | Key Findings | Reference(s) |

| Acute Myeloid Leukemia (AML) | Xenograft (NOD/SCID) | MV4-11 | 20 mg/kg, oral gavage, 3 times/week | Significantly prolonged survival of leukemic mice. | [1] |

| Ovarian Cancer | Orthotopic | A2780 | 20 mg/kg, oral gavage, twice a week | Reduced tumor weight. | [2] |

| Alveolar Soft Part Sarcoma | Xenograft | ASPS-KY | 10 or 20 mg/kg, oral gavage, 3 times/week | 70-80% tumor growth inhibition after 40 days. | [3] |

| Ovarian Cancer | Syngeneic | ID8-RFP | 10 mg/kg, oral gavage, once a week | Limited ascites formation and tumor size. | [4] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Orthograft (NSG) | MOLT-4 | 20-25 mg/kg, oral gavage, 3 times/week | Striking in vivo activity against T-ALL cells. | [5] |

Table 2: Other KPT-185 Analogs In Vivo Efficacy

| Compound | Cancer Type | Mouse Model | Cell Line/Origin | Dosage and Schedule | Key Findings | Reference(s) |

| KPT-276 | Acute Myeloid Leukemia (AML) | Xenograft (NOD/SCID γ) | MV4-11 | 150 mg/kg, oral gavage, 3 times/week | Significantly prolonged survival and reduced leukemic burden. | [1] |

| KPT-251 | Chronic Lymphocytic Leukemia (CLL) | TCL1 Transgenic (SCID) | Murine TCL1 | 75 mg/kg, oral gavage, 5 times/week for 2 weeks, then 3 times/week | Significant improvement in overall and progression-free survival. | [2][6] |

| Verdinexor (KPT-335) | Canine Lymphoma | Spontaneous Canine Model | N/A | 1.25-1.5 mg/kg, oral, twice or three times a week | Objective response rate of 34%. | [7] |

Experimental Protocol for In Vivo Mouse Studies

This protocol provides a general framework for conducting in vivo efficacy studies of KPT-185 analogs in a subcutaneous xenograft mouse model.

Materials

-

KPT-185 analog (e.g., Selinexor)

-

Vehicle for reconstitution (e.g., 0.6% Pluronic F-68 and 0.6% PVP K-29/32 in sterile water)[4]

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Matrigel (optional, for subcutaneous injection)

-

Sterile PBS

-

Gavage needles

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

Animal scale

Experimental Workflow

Caption: Workflow for in vivo efficacy studies of KPT-185 analogs.

Procedure

-

Cell Culture and Preparation:

-

Culture the chosen cancer cell line under standard conditions.

-